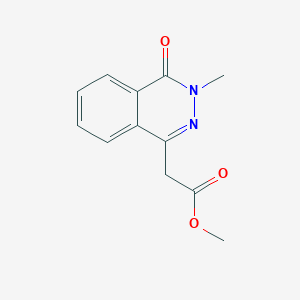

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Description

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS: 28081-48-3) is a phthalazine derivative with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . It serves as a critical intermediate in synthesizing bioactive compounds, particularly isoxazoline-substituted phthalazine derivatives . The compound features a methyl ester group at the 2-position and a 3-methyl-4-oxo-3,4-dihydrophthalazine core, which contributes to its reactivity in allylation and cyclization reactions .

Properties

IUPAC Name |

methyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-12(16)9-6-4-3-5-8(9)10(13-14)7-11(15)17-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXFGXAAZKEREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalazinone derivatives with appropriate reagents. One common method involves the reaction of 3-methylphthalazinone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted phthalazinone derivatives.

Scientific Research Applications

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the phthalazinone core, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazine Isoxazoline Derivatives (R-Substituted Analogues)

A series of phthalazine isoxazoline derivatives with varying R groups (e.g., phenyl, 4-chlorophenyl, thiophene-2-yl) were synthesized by modifying the allylation step in the core intermediate (Table 1) .

Table 1: Structural and Activity Comparison of Phthalazine Derivatives

Key Findings :

- Substituent Impact : Thiophene-substituted derivatives (e.g., 7h) exhibit enhanced antibacterial activity compared to methyl-substituted analogs, likely due to improved lipophilicity and target binding .

- Functional Group Role : The methyl ester in the target compound facilitates further derivatization, while bulkier R groups (e.g., 4-fluorophenyl) enhance metabolic stability .

Imidazo[5,1-d]tetrazine Derivatives

Compounds such as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (e.g., IIIa-IIIh) share the 4-oxo-3,4-dihydrophthalazine moiety but incorporate a tetrazine ring (Table 2) .

Table 2: Comparison with Imidazotetrazine Derivatives

Key Findings :

Benzohydrazide Derivatives (B2-B5)

Compounds like B2 (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide) feature a benzohydrazide group instead of an ester (Table 3) .

Table 3: Benzohydrazide vs. Target Compound

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Target Compound | C₁₂H₁₂N₂O₃ | 232.24 | Ester functional group |

| B2 | C₁₉H₁₉FN₄O₂ | 355.16 | Hydrazide linker, fluorine atom |

| B5 | C₂₁H₂₃FN₄O₂ | 383.19 | Extended alkyl chain (pentyl) |

Key Findings :

- Functional Group Influence : Hydrazide derivatives (B2-B5) exhibit distinct pharmacological profiles, possibly due to altered pharmacokinetics from the hydrazide linker .

- Fluorine Substitution: The 2-fluoro group in B2 may enhance membrane permeability and target affinity compared to non-halogenated analogs .

Biological Activity

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, with the CAS number 28081-48-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The compound is believed to exhibit activities such as:

- Antimicrobial Effects : Preliminary studies suggest that derivatives of phthalazine compounds can possess antimicrobial properties, potentially inhibiting bacterial growth through interference with vital cellular processes .

- Antioxidant Activity : Some studies indicate that phthalazine derivatives may act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

-

Antimicrobial Activity :

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 50 S. aureus 18 50 P. aeruginosa 12 50 - Antioxidant Studies :

- Anti-inflammatory Effects :

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, and how is purity validated?

The compound is synthesized from phthalic anhydride via a multi-step process (Scheme 1 in ). Key steps include:

- N-Allylation : Reaction of the intermediate methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate with allyl bromide in the presence of K₂CO₃ .

- Formylation : Treatment with methyl formate and NaH to introduce a hydroxyacrylate group .

- Cyclization : 1,3-dipolar cyclization with aldoximes using N-chlorosuccinimide and DMF to yield isoxazoline derivatives . Purity is validated via HPLC with photodiode array detection and spectroscopic methods (IR, NMR, MS) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Structural confirmation relies on:

- Mass spectrometry (MS) : To verify molecular ions (e.g., m/z for methyl 2-(3-allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate in ).

- ¹H/¹³C NMR : Assignments of protons and carbons, such as the methoxy group (δ ~3.8 ppm) and phthalazinone aromatic signals .

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and other functional groups .

Advanced Research Questions

Q. How can crystallographic data for phthalazinone derivatives be refined using SHELXL, and what challenges arise?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data integration : Use of programs like WinGX for initial processing .

- Structure solution : SHELXD/SHELXS for phase determination via direct methods .

- Refinement : Parameterization of anisotropic displacement parameters and validation of hydrogen bonding/π-stacking interactions . Challenges include handling high thermal motion in flexible substituents (e.g., allyl groups) and validating ring puckering via Cremer-Pople coordinates .

Q. How can researchers design experiments to resolve contradictions in antimicrobial activity data for phthalazinone derivatives?

Contradictions in bioactivity (e.g., ’s Table 1 showing variable efficacy against S. aureus vs. E. coli) require:

- Dose-response assays : Determine minimum inhibitory concentrations (MICs) across multiple bacterial strains.

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., thiophene vs. phenyl groups in isoxazoline derivatives) .

- Cytotoxicity controls : Use mammalian cell lines to rule out non-specific toxicity (e.g., MTT assays) .

Q. What computational methods are recommended for analyzing ring puckering in phthalazinone derivatives?

The Cremer-Pople method defines puckering coordinates (amplitude q, phase θ) for non-planar rings . For example:

Q. How can researchers optimize anti-proliferative activity in oxadiazol-phthalazinone derivatives?

highlights derivatives with 1,3,4-oxadiazole substituents showing anti-proliferative activity. Optimization strategies include:

- Substituent screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to kinase targets.

- Ultrasound-assisted synthesis : Reduce reaction times and improve yields (e.g., from 6 hours to 30 minutes) .

- In silico docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina).

Data Contradiction Analysis

Q. How should discrepancies in antimicrobial activity between similar derivatives be addressed?

For compounds like 7e and 7h (active against S. typhi but not S. aureus in ):

Q. What methodologies resolve inconsistencies in crystallographic refinement of flexible substituents?

For derivatives with allyl or methoxy groups:

- Twinning analysis : Use CELL_NOW or TWINABS to detect/correct twinning in diffraction data .

- Dynamic disorder modeling : Split occupancy refinement for overlapping conformers.

- Hirshfeld surface analysis : Map close contacts to validate packing interactions .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.